molecular formula C13H13NO4 B1532559 1-Ethyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid CAS No. 1242952-01-7

1-Ethyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid

Cat. No.: B1532559
CAS No.: 1242952-01-7
M. Wt: 247.25 g/mol
InChI Key: UWZOMRPHRKDTNT-UHFFFAOYSA-N
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Description

“1-Ethyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have various biologically vital properties .


Synthesis Analysis

The synthesis of indole derivatives has been a subject of interest in recent years due to their biological significance . Various methods have been reported for the synthesis of indoles, such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis, and others .

Scientific Research Applications

Synthesis and Chemical Intermediates

1-Ethyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid is a compound that plays a crucial role in synthetic chemistry, particularly in the synthesis of various indole derivatives. Research has focused on developing efficient synthetic routes for indole derivatives due to their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

A study outlines the synthesis of formyl-indole carboxylates, which are valuable synthetic intermediates. The process involves transforming sulfomethyl groups to formyl functions, highlighting the compound's utility in creating complex molecular architectures (Pete, Szöllösy, & Szokol, 2006). This method underscores the flexibility of indole derivatives in synthetic chemistry, enabling the creation of diverse compounds with potential applications in various fields.

Catalysis and Material Science

Indole derivatives, including those related to this compound, find applications in catalysis and material science. For instance, the development of catalysts for methanol oxidation is a critical area of research in energy science. A study demonstrates the use of indole-carboxylic acid derivatives in preparing copolymers for platinum catalyst support, significantly enhancing methanol oxidation efficiency (Wu, Kuo, Chen, & Chang, 2015). This application is particularly relevant in the development of fuel cell technologies, showcasing the compound's importance beyond pharmaceutical and chemical synthesis.

Mechanism of Action

The indole nucleus in these compounds binds with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . The exact targets and mode of action would depend on the specific structure of the derivative.

As for the biochemical pathways, indole derivatives can interact with a variety of enzymes and proteins within the cell, affecting multiple pathways. For example, some indole derivatives have been shown to inhibit specific enzymes, thereby affecting the biochemical pathway that the enzyme is involved in .

The pharmacokinetics of indole derivatives, including their absorption, distribution, metabolism, and excretion (ADME) properties, can vary widely depending on their chemical structure. These properties can greatly impact the bioavailability of the compound, or how much of the compound actually reaches its target site in the body .

The action of indole derivatives can also be influenced by various environmental factors. For example, dietary intake has been shown to influence the metabolism of certain indole compounds .

Biochemical Analysis

Biochemical Properties

1-Ethyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives are known to interact with enzymes such as indoleamine 2,3-dioxygenase (IDO) and tryptophan hydroxylase. These interactions can modulate the activity of these enzymes, leading to changes in the metabolic pathways they regulate. Additionally, this compound may bind to specific receptors or proteins, influencing their function and downstream signaling pathways .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit anticancer, antiviral, and anti-inflammatory activities. These effects are often mediated through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways. Additionally, this compound may affect the expression of genes involved in cell proliferation, apoptosis, and immune responses .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules. It can bind to specific receptors or enzymes, leading to their inhibition or activation. For instance, indole derivatives have been shown to inhibit the activity of IDO, an enzyme involved in tryptophan metabolism. This inhibition can result in the accumulation of tryptophan and its metabolites, which can have various physiological effects. Additionally, this compound may modulate gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that indole derivatives can be stable under certain conditions but may degrade over time, leading to changes in their biological activity. Additionally, long-term exposure to this compound may result in adaptive cellular responses, such as changes in gene expression or metabolic activity .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At high doses, it may cause toxic or adverse effects. For example, indole derivatives have been reported to cause hepatotoxicity or neurotoxicity at high concentrations. Therefore, it is essential to determine the optimal dosage range for this compound to maximize its therapeutic benefits while minimizing potential side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can interact with enzymes or cofactors that regulate these pathways, leading to changes in metabolic flux or metabolite levels. For instance, indole derivatives can modulate the activity of enzymes involved in tryptophan metabolism, such as IDO or tryptophan hydroxylase. These interactions can result in the accumulation or depletion of specific metabolites, which can have downstream effects on cellular function and physiology .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution. Additionally, its localization within specific cellular compartments can influence its activity and function. For example, indole derivatives may accumulate in the nucleus or mitochondria, where they can interact with specific biomolecules and modulate their activity .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, indole derivatives may be localized to the nucleus, where they can interact with transcription factors and modulate gene expression. Alternatively, they may be targeted to the mitochondria, where they can influence cellular metabolism and energy production .

Properties

IUPAC Name

1-ethyl-3-formyl-6-methoxyindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-3-14-11-6-8(18-2)4-5-9(11)10(7-15)12(14)13(16)17/h4-7H,3H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWZOMRPHRKDTNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)OC)C(=C1C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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